molecular formula C13H8Cl2INO B10906079 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide

Cat. No.: B10906079
M. Wt: 392.02 g/mol
InChI Key: WIBZLNNHAVQXJB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms attached to a benzamide structure, making it a valuable molecule for studying chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide typically involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . The reaction can be represented as follows:

4-chloroaniline+2-chlorobenzoyl chlorideThis compound\text{4-chloroaniline} + \text{2-chlorobenzoyl chloride} \rightarrow \text{this compound} 4-chloroaniline+2-chlorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents such as triethylamine can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorophenyl)-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in promastigotes of Leishmania mexicana by disrupting cellular processes . The compound’s ability to interact with cellular components and induce cell death makes it a valuable tool for studying cellular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)-5-iodobenzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,(H,17,18)

InChI Key

WIBZLNNHAVQXJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)Cl

Origin of Product

United States

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